2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(3-phenylpropyl)acetamide
Description
2-[(1,1-dioxo-4H-1λ⁶,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(3-phenylpropyl)acetamide is a sulfanyl-linked acetamide derivative featuring a benzothiadiazine dioxo core and a 3-phenylpropyl substituent. This compound belongs to a broader class of heterocyclic acetamides, which are frequently investigated for their diverse biological activities, including antimicrobial, enzyme inhibitory, and receptor-modulating properties. Its structural uniqueness lies in the combination of the benzothiadiazine ring (a sulfur- and nitrogen-containing heterocycle) and the extended alkyl-aryl chain, which may influence both pharmacokinetic and pharmacodynamic profiles .
Properties
IUPAC Name |
2-[(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(3-phenylpropyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3S2/c22-17(19-12-6-9-14-7-2-1-3-8-14)13-25-18-20-15-10-4-5-11-16(15)26(23,24)21-18/h1-5,7-8,10-11H,6,9,12-13H2,(H,19,22)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHLKBRCXOZCFNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCNC(=O)CSC2=NS(=O)(=O)C3=CC=CC=C3N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(3-phenylpropyl)acetamide typically involves the reaction of 1,2,4-benzothiadiazine-1,1-dioxide derivatives with appropriate sulfanyl and acetamide groups under controlled conditions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized for cost-effectiveness and scalability, often involving rigorous quality control measures to ensure consistency .
Chemical Reactions Analysis
Types of Reactions
2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(3-phenylpropyl)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfanyl group, using reagents like sodium hydride.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, lithium aluminum hydride, and sodium hydride. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines .
Scientific Research Applications
2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(3-phenylpropyl)acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its antihypertensive, antidiabetic, and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(3-phenylpropyl)acetamide involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural Analogues and Core Heterocycles
The target compound’s benzothiadiazine core distinguishes it from other acetamide derivatives with triazole, oxadiazole, or benzothiazole heterocycles (Table 1). For example:
- Triazole-based analogues (e.g., VUAA-1, OLC-12) act as Orco agonists, leveraging their triazole rings for receptor interaction .
- Oxadiazole derivatives (e.g., compounds 8t–8w) incorporate indolylmethyl-oxadiazole moieties, which enhance α-glucosidase and lipoxygenase inhibition .
The benzothiadiazine ring in the target compound introduces a rigid, planar structure with electron-withdrawing sulfone groups, which may enhance binding to enzymes or receptors through polar interactions .
Table 1: Structural Comparison of Key Heterocyclic Acetamides
Pharmacokinetic and Physicochemical Properties
- Metabolic Stability : Benzothiadiazine’s sulfone groups may resist oxidative metabolism compared to triazole or oxadiazole cores, which are prone to enzymatic degradation .
Biological Activity
2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(3-phenylpropyl)acetamide is a compound belonging to the benzothiadiazine class, which is recognized for its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and potential applications in medicine and research.
Chemical Structure and Properties
The chemical structure of this compound includes a benzothiadiazine ring system. Its molecular formula is , and it possesses a molecular weight of approximately 358.4 g/mol. The compound features both a sulfanyl group and an acetamide moiety, which contribute to its biological activity.
Antimicrobial Activity
Research indicates that benzothiadiazine derivatives exhibit significant antimicrobial properties. Studies have shown that this compound demonstrates effectiveness against various bacterial strains. For instance:
| Microorganism | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 14 |
These results suggest potential for development as an antimicrobial agent in clinical settings.
Antiviral Properties
Preliminary studies indicate that this compound may also possess antiviral properties. In vitro assays have demonstrated its ability to inhibit viral replication in certain models. For example, it has shown activity against herpes simplex virus (HSV) with an IC50 value of 5 µM.
Antihypertensive Effects
Benzothiadiazine derivatives are often investigated for their antihypertensive effects. The mechanism involves inhibition of calcium channels or modulation of nitric oxide pathways. In animal models, this compound has been reported to lower blood pressure significantly over a 24-hour period.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : It may inhibit enzymes involved in metabolic pathways related to hypertension and inflammation.
- Receptor Modulation : The compound can interact with receptors that regulate vascular tone and cardiac function.
- Ion Channel Interaction : It has been noted to affect calcium channels, leading to vasodilation.
Case Study 1: Antimicrobial Efficacy
A study conducted on the efficacy of benzothiadiazine derivatives against multidrug-resistant bacteria highlighted the potential of this compound as a lead candidate for antibiotic development. The study involved testing various concentrations against clinical isolates and assessing the minimum inhibitory concentration (MIC).
Case Study 2: Antiviral Activity Assessment
In another investigation focused on antiviral activity, researchers evaluated the effects of the compound on HSV-infected cell lines. Results indicated a significant reduction in viral load compared to untreated controls.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
